Ro 48-8071 fumarate

Vue d'ensemble

Description

Ro 48-8071 fumarate is a 2,3-Oxidosqualene cyclase (OSC) inhibitor . It blocks cholesterol synthesis in HepG2 cells, reduces the viability of breast cancer cell lines, and also inhibits Ebola virus (EBOV) cell entry .

Synthesis Analysis

Partial inhibition of OSC should reduce the synthesis of lanosterol and subsequent sterols, and also stimulate the production of epoxysterols that repress HMG-CoA reductase expression, generating a synergistic, self-limited negative regulatory loop .Molecular Structure Analysis

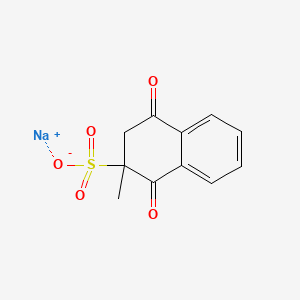

The molecular weight of this compound is 564.44 . Its chemical formula is C23H27BrFNO2.C4H4O4 . The chemical name is (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone .Chemical Reactions Analysis

This compound is an inhibitor of OSC with an IC50 of approximately 6.5 nM . In HepG2 cells, it reduces cholesterol synthesis dose-dependently with an IC50 value of approximately 1.5 nM .Physical And Chemical Properties Analysis

This compound is soluble to 20 mM in water with gentle warming and to 100 mM in DMSO .Applications De Recherche Scientifique

Ro 48-8071 Fumarate : Une Analyse Exhaustive des Applications de la Recherche Scientifique

Inhibition de la Synthèse du Cholestérol : this compound est un puissant inhibiteur de la 2,3-Oxidosqualène cyclase (OSC), une enzyme essentielle à la synthèse du cholestérol. Il bloque efficacement la synthèse du cholestérol dans les cellules HepG2, des cellules cancéreuses du foie largement utilisées dans la recherche scientifique .

Potentiel Anticancéreux : Des études ont montré que this compound réduit la viabilité des lignées cellulaires du cancer du sein, indiquant son potentiel en tant qu'agent anticancéreux. Il a été spécifiquement noté pour sa suppression du cancer du sein dépendant des hormones .

Activité Antivirale : Ce composé présente également des propriétés antivirales, en particulier contre le virus Ebola (EBOV), en inhibant l'entrée des cellules virales .

Études Comparatives avec d'Autres Inhibiteurs : this compound a été comparé à d'autres médicaments hypocholestérolémiants comme la simvastatine dans des études animales, démontrant son efficacité pour abaisser le cholestérol plasmatique chez les hamsters, les singes écureuils et les minipigs .

Impact sur le Cancer de la Prostate : La recherche a exploré les effets de this compound sur les cellules cancéreuses de la prostate dépendantes des hormones et résistantes à la castration, suggérant un rôle thérapeutique potentiel .

Efficacité Contre le Cancer de l'Ovaire : L'inhibiteur a été testé pour son efficacité contre les lignées cellulaires du cancer épithélial de l'ovaire (EOC) et étudié pour ses effets antitumoraux in vivo dans des études de xénogreffe chez la souris .

7. Rôle dans la Suppression des Propriétés de Type Cellules Souches Des études supplémentaires proposent que this compound peut inhiber les propriétés de type cellules souches dans les cancers, ce qui pourrait être crucial pour prévenir la prolifération et la récidive du cancer .

Analyse du Mécanisme d'Action : La recherche scientifique se penche sur le mécanisme par lequel this compound exerce ses effets sur les cellules cancéreuses, fournissant des informations sur la façon dont il réduit puissamment la viabilité cellulaire et pourrait être exploité pour des interventions thérapeutiques .

In Vivo

In vivo studies have been conducted to investigate the effects of Ro 48-8071 fumarate on various diseases. It has been studied in animal models of arthritis, diabetes, and cancer. In these studies, this compound has been shown to have anti-inflammatory, anti-diabetic, and anti-tumor properties.

In Vitro

In vitro studies have been conducted to investigate the effects of Ro 48-8071 fumarate on various cell lines. It has been studied in cell lines derived from cancer, diabetes, and inflammation. In these studies, this compound has been shown to have anti-inflammatory, anti-diabetic, and anti-tumor properties.

Mécanisme D'action

Target of Action

Ro 48-8071 fumarate primarily targets the enzyme Oxidosqualene Cyclase (OSC) in the cholesterol biosynthesis pathway . OSC is a crucial enzyme that catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, a key step in the biosynthesis of cholesterol .

Mode of Action

this compound acts as an inhibitor of OSC, blocking the conversion of 2,3-oxidosqualene to lanosterol . By inhibiting this step, this compound effectively reduces cholesterol synthesis in cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholesterol biosynthesis pathway . By inhibiting OSC, this compound disrupts the production of cholesterol, which can have significant downstream effects. For instance, it can lead to a decrease in the synthesis of low-density lipoprotein cholesterol (LDL-C), a major risk factor for cardiovascular diseases .

Result of Action

this compound has been shown to reduce the viability of various cancer cell lines, including prostate and breast cancer cells . It has also been found to induce apoptosis in tumor cells in vivo . Moreover, it has been reported to inhibit Ebola virus cell entry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the specific cellular environment, such as the presence of other enzymes and molecules, can also impact the compound’s action.

Activité Biologique

Ro 48-8071 fumarate has been shown to have anti-inflammatory, anti-diabetic, and anti-tumor properties. It has also been shown to have anti-angiogenic and anti-metastatic activities.

Biochemical and Physiological Effects

This compound has been shown to inhibit the enzyme dihydroorotate dehydrogenase (this compound). This inhibition of this compound leads to the inhibition of the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, this compound is thought to interfere with the production of DNA and RNA, which can lead to the inhibition of cell proliferation and the induction of apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

The use of Ro 48-8071 fumarate in laboratory experiments has several advantages. It is a small molecule drug, which makes it easier to handle and store. In addition, it is relatively inexpensive to purchase and has a long shelf life. However, there are some limitations associated with its use in laboratory experiments. This compound is a prodrug of the active compound Ro 48-8071, and its effects are not fully understood. In addition, it is not always easy to obtain a stable and consistent concentration of the drug in laboratory experiments.

Orientations Futures

There are several potential future directions for the research and development of Ro 48-8071 fumarate. These include the development of novel formulations of the drug, the investigation of its effects on other diseases, the exploration of its potential use in combination therapies, and the investigation of its pharmacokinetic and pharmacodynamic properties. In addition, further research is needed to understand the mechanism of action of this compound, as well as its potential side effects. Finally, further research is needed to investigate the potential clinical applications of this compound.

Safety and Hazards

Propriétés

IUPAC Name |

(4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27BrFNO2.C4H4O4/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18;5-3(6)1-2-4(7)8/h3,8-13,17H,1,4-7,14-16H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYAYLWZCRGKDS-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31BrFNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189197-69-1 | |

| Record name | (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189197-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RO-48-8071 fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189197691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro-48-8071 fumarate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YBF6VZ4ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

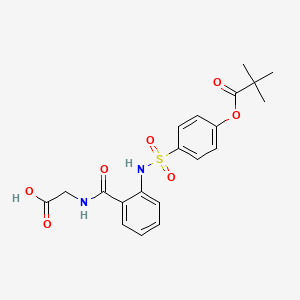

![4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile](/img/structure/B1662838.png)